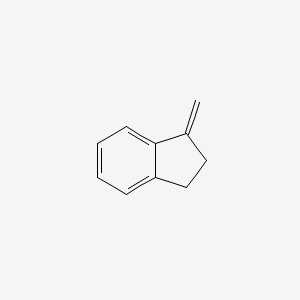

1-亚甲基茚

描述

1-Methyleneindan is a chemical compound with the molecular formula C10H10 . It has an average mass of 130.186 Da and a monoisotopic mass of 130.078247 Da .

Synthesis Analysis

The synthesis of 1-Methyleneindan involves a one-pot catalytic enantioselective allylboration/Mizoroki−Heck reaction of 2-bromoaryl ketones . This protocol provides a concise and scalable approach to 1-alkyl-3-methyleneindan-1-ols in high enantiomeric ratios .Molecular Structure Analysis

The molecular structure of 1-Methyleneindan is represented by the InChI string:InChI=1S/C10H10/c1-8-6-7-9-4-2-3-5-10(8)9/h2-5H,1,6-7H2 . This structure can be viewed as a 2D Mol file or as a computed 3D SD file .

科学研究应用

1-亚甲基茚满的科学研究应用

水果和蔬菜中的乙烯抑制

- 1-亚甲基茚满衍生物如1-甲基环丙烯(1-MCP)因其在抑制水果和蔬菜中乙烯感知的作用而被广泛研究。这种抑制对于延缓成熟和衰老至关重要,从而提高储存和运输过程中产品的品质保持(Watkins, 2006)。1-MCP 的使用在苹果产业中尤为重要,其应用导致采后果实管理的快速技术进步(Blankenship & Dole, 2003)。

合成方法开发

- 已经对开发 1-亚甲基茚满衍生物(如 3-亚甲基茚满-1-醇)的有效合成方法进行了研究。这些方法包括钯催化的环化和碘离子辅助的脱羧过程,表明该化合物具有多种化学应用的潜力(Kim et al., 2011); (Calder & Sutherland, 2015)。

采后技术和作物管理

- 研究表明,1-亚甲基茚满衍生物在采后技术和作物管理中至关重要。它们用于延长全球园艺产品的储存期和提高其品质。这些化合物的应用因不同的果树作物而异,这表明需要根据具体果树种类采取定制的方法(Sozzi et al., 2007)。

聚合过程

- 具有外亚甲基的 α-亚甲基茚满已被合成并用于阴离子聚合过程中。这项研究表明在聚合物科学中具有潜在应用,特别是在创建特定聚合物结构方面(Ohishi et al., 2015)。

食品和生物加工技术

- 在食品和生物加工技术领域,1-亚甲基茚满衍生物如 1-MCP 用于理解和改善储存环境中植物生长调节剂的分布。这对于保持储存水果的品质至关重要,表明该化合物在食品技术和储存优化中的作用(Ambaw et al., 2014)。

作用机制

Pharmacokinetics

For instance, the Log BCF (Bioconcentration Factor) from regression-based method is 2.285, indicating the potential of the compound to accumulate in organisms . The compound is also estimated to have a half-life of 1.481 hours in a model river and 111.8 hours (4.66 days) in a model lake , suggesting its persistence in aquatic environments.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s known that the compound can volatilize from water, with an estimated henry lc of 000211 atm-m3/mole . This suggests that the compound’s action might be influenced by factors such as temperature and pH.

属性

IUPAC Name |

3-methylidene-1,2-dihydroindene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10/c1-8-6-7-9-4-2-3-5-10(8)9/h2-5H,1,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCSZRNMVUILZEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCC2=CC=CC=C12 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90152446 | |

| Record name | 1-Methyleneindan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90152446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyleneindan | |

CAS RN |

1194-56-5 | |

| Record name | 1-Methyleneindan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001194565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyleneindan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90152446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 1-Methyleneindan?

A1: While the provided abstracts don't explicitly state the molecular formula and weight of 1-Methyleneindan, these can be deduced from its structure. 1-Methyleneindan (also known as 1-Methyleneindane) has the molecular formula C10H10 and a molecular weight of 130.188 g/mol.

Q2: What are some of the reactions 1-Methyleneindan can undergo?

A2: Research indicates that 1-Methyleneindan can participate in various reactions, including:

- Cycloaddition: [] 1-Methyleneindan reacts with difluorocarbene to form cyclopropane derivatives. This reaction highlights its ability to participate in cycloaddition reactions, potentially with other reactive species.

- Diels-Alder Reactions: [] Under high pressure, 1-Methyleneindan acts as a diene in Diels-Alder reactions with tropone. This reaction offers insight into its reactivity and potential for synthesizing complex bicyclic compounds.

- Radical Reactions: [, ] Perfluorinated 1-Methyleneindan reacts with nitric acid via a radical mechanism. This suggests that appropriately substituted 1-Methyleneindan derivatives could participate in other radical-based transformations.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3023017.png)